molecular formula C10H8N2O B1254982 Quinoline-3-carboxamide CAS No. 6480-67-7

Quinoline-3-carboxamide

Cat. No.: B1254982
CAS No.: 6480-67-7
M. Wt: 172.18 g/mol
InChI Key: BLTDCIWCFCUQCB-UHFFFAOYSA-N
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Description

Quinoline-3-carboxamide is a heterocyclic aromatic organic compound that has garnered significant attention due to its versatile applications in medicinal chemistry and pharmacology. It consists of a quinoline ring system with a carboxamide group at the third position. This compound is known for its anti-inflammatory, immunomodulatory, and anti-cancer properties, making it a valuable molecule in drug discovery and development .

Mechanism of Action

Target of Action

Quinoline-3-carboxamide primarily targets the protein S100A9 . S100A9 is expressed on the surface of various monocyte populations in the peripheral blood . This protein plays a key role in the regulation of myeloid cell accumulation and suppressive activity .

Mode of Action

This compound interacts with its target, S100A9, by binding to it . This interaction inhibits the binding of S100A9 to two proinflammatory receptors, the Toll-like receptor 4 and the receptor of advanced glycation end products . This results in a shift in the balance towards a less immunosuppressive phenotype .

Biochemical Pathways

This compound affects the biochemical pathways involving S100A9 and its interactions with proinflammatory receptors . By inhibiting these interactions, this compound modulates local tumour immunity . It also influences infiltrating myeloid cells in the tumour milieu .

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives are favorable for oral administration . . This ensures that the compound can be effectively delivered to the target site in the body.

Result of Action

The action of this compound results in molecular and cellular effects that suppress tumor growth and bone resorption . It decreases myeloma cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of an immunosuppressive bone marrow microenvironment including myeloid cells can hamper the therapeutic efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, increasing their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation enhances the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions by interacting with CD155+ dendritic cells . Additionally, this compound has been found to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce inflammation and fibrosis in liver cells by decreasing the number and activation of disease-promoting transgenic natural killer T (NKT)-II cells and their type 2-cytokine expression profile . Furthermore, this compound enhances the immunoregulatory properties of NK cells, leading to decreased MHC class II antigen presentation by dendritic cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound activates NK cells via the aryl hydrocarbon receptor, leading to increased DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and enhances their immunoregulatory functions. Additionally, this compound inhibits the PIKK family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of ATP . This inhibition affects various cellular processes, including DNA repair and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound treatment can lead to a sustained reduction in inflammation and fibrosis in liver cells, even when treatment is initiated after the onset of disease . Additionally, the immunoregulatory effects of this compound on NK cells and dendritic cells can persist over time, contributing to its long-term therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can ameliorate symptoms in mouse models of multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) at specific dosages . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. For instance, this compound has been shown to inhibit the PIKK family kinases, affecting metabolic flux and metabolite levels . Additionally, this compound influences the expression of cytokines and chemokines, which can impact metabolic processes in immune cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to enhance the expression of DNAM-1 on the surface of NK cells, promoting their interaction with dendritic cells . This interaction is crucial for the immunoregulatory effects of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the binding of this compound to the aryl hydrocarbon receptor and the subsequent increase in DNAM-1 expression on NK cells suggest its localization to the cell membrane and involvement in cell-cell interactions . This localization is essential for the immunoregulatory and cytotoxic effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-3-carboxylic acid with amines in the presence of coupling agents such as carbodiimides. Another method includes the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides . Additionally, green and efficient synthetic methodologies have been developed, such as using copper salt-D-glucose in aqueous ethanol as a green solvent and proline as a ligand and proton source .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, amine derivatives, and various substituted quinoline-3-carboxamides .

Comparison with Similar Compounds

Properties

IUPAC Name

quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDCIWCFCUQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574189
Record name Quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6480-67-7
Record name 3-Quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6480-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Methoxy-4-[[4-[[[1-(phenylmethyl)-4-piperidinyl]amino]carbonyl]phenyl]amino]-1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-3-quinolinecarboxamide was prepared as a hygroscopic solid (0.46 hydrate) by coupling 8-methoxy-4-[[4-[[[1-(phenylmethyl)-4-piperidinyl]amino]carbonyl]phenyl]amino]-3-quinolinecarboxylic acid and 1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinamine as described for Example 17, Step 5. 1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinamine can be prepared from 3-(triflouromethyl)benzyl chloride and 1,4-dioxa-8-azaspiro[4.5]-decane as described in U.S. Pat. Nos. 3,875,165 and 4,816,464: mp 132°-138° C.; 1H NMR (Me2SO-d6, 400 MHz) δ 9.48 (s, 1 H), 8.76 (s, 1 H), 8.39 (d, J=7.6 Hz, 1 H), 7.97 (d, J=7.8 Hz, 1 H), 7.68 (d, J=8.7 Hz, 2 H), 7.10-7.65 (m, 12 H), 6.87 (d, J=8.7 Hz, 2 H), 3.94 (s, 3 H), 3.62-3.80 (m, 1 H), 3.35-3.60 (m, 5 H), 2.6-2.9 (m, 4 H), 1.95 (m, 4 H), 1.3-1.8 (m, 8 H); Karl Fischer, 0.46 moles of H2O.
[Compound]
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Synthesis routes and methods II

Procedure details

To a mixture of 3-quinolinecarboxylic acid (3.32 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.37 g), N-hydroxybenzotriazole (2.6 g) and dichloromethane (50 ml) at 0° C. was added triethylamine (2.3 ml). After 15 minutes, a solution of 4-ethyl-2,4-hexadien-1-ylamine (2.0 g) in dichloromethane (10 ml) was added dropwise to the solution over a period of 10 minutes. The mixture was stirred at 0° C. for 30 minutes and then at room temperature overnight. The reaction mixture was diluted with aqueous sodium hydrogen carbonate. The separated organic phase was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel (1% methanol-chloroform) to give N-[(2E,4E)- and (2Z,4E)-4-ethyl-2,4-hexadien-1-yl]-3-quinoline-carboxamide (3.18 g) as an oil.
Quantity
3.32 g
Type
reactant
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3.37 g
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50 mL
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4-ethyl-2,4-hexadien-1-ylamine
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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